N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 2,3-dimethylphenyl group and a 3-phenyl-1,2,4-oxadiazol-5-ylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of a suitable precursor, such as a hydrazide, with an appropriate nitrile under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the benzamide core: The benzamide core can be synthesized by reacting a suitable amine with a benzoyl chloride derivative.
Final coupling: The final step involves coupling the 2,3-dimethylphenyl group with the benzamide core, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the oxadiazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the benzamide core.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation could be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., acidic, basic, or neutral) could facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of these targets, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamide
- N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]propionamide
Uniqueness
N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is unique due to its specific substitution pattern and the presence of both the oxadiazole ring and the benzamide core. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
InChI |
InChI=1S/C24H21N3O3/c1-16-9-8-13-20(17(16)2)25-24(28)19-12-6-7-14-21(19)29-15-22-26-23(27-30-22)18-10-4-3-5-11-18/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
KIJHWYFRKCPIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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